N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide

Description

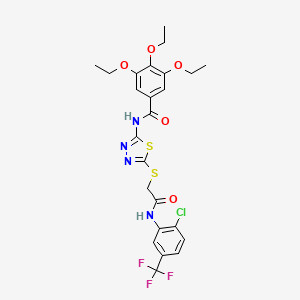

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl group and a 3,4,5-triethoxybenzamide moiety.

Properties

IUPAC Name |

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClF3N4O5S2/c1-4-35-17-9-13(10-18(36-5-2)20(17)37-6-3)21(34)30-22-31-32-23(39-22)38-12-19(33)29-16-11-14(24(26,27)28)7-8-15(16)25/h7-11H,4-6,12H2,1-3H3,(H,29,33)(H,30,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXKAJAGAHZLFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClF3N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiadiazole Chemistry

The evidence highlights two key analogues:

N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Structural Differences: Unlike the target compound, this molecule lacks the trifluoromethyl group and triethoxybenzamide moiety. Instead, it contains a trichloroethyl group and a phenyl-substituted thiadiazole. Synthesis: Synthesized via cyclization in concentrated sulfuric acid, yielding a bicyclic thiadiazole-triazine system . The target compound may employ similar cyclization strategies but requires additional steps to introduce the triethoxybenzamide group. Reactivity: The trichloroethyl group in 4.1 enhances electrophilicity, facilitating heterocyclization. In contrast, the target compound’s chloro-trifluoromethylphenyl group balances lipophilicity and steric effects .

Trifluoromethylated Imidazo[2,1-b][1,3,4]thiadiazole Derivatives (e.g., Compound 5b in )

- Structural Differences : These derivatives fuse imidazole with thiadiazole, differing from the target compound’s standalone thiadiazole core. The trifluoromethyl group is directly attached to the thiadiazole, whereas the target compound places it on a distal phenyl ring.

- Synthesis : A one-pot isocyanide-based multicomponent reaction is used, contrasting with the sulfuric acid-mediated cyclization in . This suggests divergent synthetic pathways for trifluoromethyl integration .

Functional Group Impact

- Trifluoromethyl vs.

- Triethoxybenzamide vs. Acetamide : The triethoxybenzamide fragment likely enhances solubility and π-π stacking interactions with biological targets, a feature absent in the simpler acetamide group of 4.1 .

Data Table: Comparative Analysis of Key Features

Research Findings and Implications

- This could enable unique interactions with cysteine residues in enzymatic targets .

- Crystallography: emphasizes X-ray diffraction for confirming bicyclic systems.

- Biological Activity : While 5b’s trifluoromethyl-imidazothiadiazole structure shows antimicrobial activity, the target compound’s hybrid design may broaden its scope to kinase inhibition or anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.